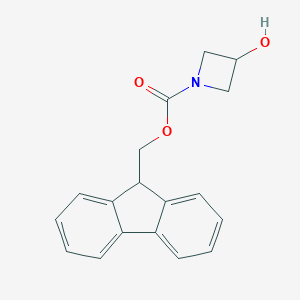

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate: is a chemical compound with the molecular formula C18H17NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a fluorenylmethyl protecting group

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate typically begins with commercially available starting materials such as fluorenylmethanol and azetidine-3-carboxylic acid.

Protection of Hydroxyl Group: The hydroxyl group of azetidine-3-carboxylic acid is protected using a suitable protecting group, such as a silyl ether, to prevent unwanted side reactions.

Formation of Ester Linkage: The protected azetidine-3-carboxylic acid is then reacted with fluorenylmethanol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage.

Deprotection: Finally, the protecting group on the hydroxyl group is removed under mild acidic conditions to yield this compound.

Industrial Production Methods:

Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions:

Oxidation: The hydroxyl group in (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidine derivatives.

科学的研究の応用

Chemistry:

Building Block: (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate is used as a building block in the synthesis of more complex molecules.

Protecting Group: The fluorenylmethyl group serves as a protecting group for hydroxyl and amine functionalities in organic synthesis.

Biology and Medicine:

Drug Development: This compound can be used in the development of pharmaceuticals, particularly those targeting enzymes or receptors involving azetidine derivatives.

Bioconjugation: It can be used in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.

Industry:

Material Science: It can be used in the synthesis of polymers and materials with specific properties.

Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

作用機序

The mechanism of action of (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenylmethyl group can enhance the compound’s stability and bioavailability, while the azetidine ring can provide specificity in binding to biological targets.

類似化合物との比較

- (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate

- (9H-Fluoren-9-yl)methyl 3-aminoazetidine-1-carboxylate

- (9H-Fluoren-9-yl)methyl 3-methylazetidine-1-carboxylate

Comparison:

- Hydroxyl vs. Amino Group: The presence of a hydroxyl group in this compound makes it more reactive in oxidation and substitution reactions compared to its amino counterpart.

- Methyl Substitution: The methyl-substituted derivative may have different steric and electronic properties, affecting its reactivity and interactions with biological targets.

- Uniqueness: The combination of the fluorenylmethyl protecting group and the hydroxyl-functionalized azetidine ring makes this compound a versatile compound in organic synthesis and medicinal chemistry.

生物活性

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate (CAS No.: 886510-13-0) is a chemical compound with significant implications in medicinal chemistry and drug development. This compound features a fluorenylmethyl protecting group and a hydroxyl-functionalized azetidine ring, making it a versatile building block for various pharmaceutical applications. The biological activity of this compound is primarily associated with its potential as an enzyme inhibitor and its role in bioconjugation techniques.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO3, with a molecular weight of 295.3 g/mol. Its structure includes a four-membered nitrogen-containing heterocycle (azetidine) and a fluorenylmethyl group, which serves as a protecting group for hydroxyl and amine functionalities.

Research indicates that this compound can interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. Its hydroxyl group enhances its reactivity, making it suitable for oxidation and substitution reactions that can modulate biological activity.

Anticancer Activity

Preliminary studies suggest that derivatives of azetidine compounds exhibit promising anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, indicating that the biological activity of azetidine derivatives may extend to this compound. A study on similar compounds indicated that they could induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential applications in cancer therapy .

Case Studies

- Antiproliferative Activity : A series of azetidine derivatives were evaluated for their antiproliferative effects against hepatocellular carcinoma (HCC) cell lines. The findings revealed that modifications to the azetidine structure significantly influenced their biological activity, with certain derivatives showing IC50 values as low as 0.62 μM against HepG2 cells .

- Enzyme Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes implicated in cancer progression. These studies demonstrate the potential of this compound to serve as a lead structure for developing enzyme inhibitors .

Comparative Analysis

The biological activity of this compound can be compared with other azetidine derivatives:

| Compound Name | IC50 Value (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential anticancer agent |

| (9H-Fluoren-9-yl)methyl 3-aminoazetidine-1-carboxylate | >50 | Lower potency against HCC |

| (9H-Fluoren-9-yl)methyl 3-methylazetidine-1-carboxylate | TBD | Varies based on substitution |

特性

IUPAC Name |

9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEMQXJRXHCWDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650147 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886510-13-0 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。